2-(Iodomethyl)-1,4-dioxane
Overview
Description
2-(Iodomethyl)-1,4-dioxane, commonly referred to as IMD, is a colorless, volatile liquid with a sweet, fruity odor. It is a useful reagent in organic synthesis and has a wide range of applications in the scientific research. IMD is also known as 2-iodo-1,4-dioxane, 1,4-dioxane-2-iodomethyl, and 2-iodo-1,4-dioxane.
Scientific Research Applications
Application 1: Two-Step Azidoalkenylation of Terminal Alkenes Using Iodomethyl Aryl Sulfones
- Summary of the Application : The radical azidoalkylation of alkenes was initially developed with α-iodoesters and α-iodoketones. This process was extended to other activated iodomethyl derivatives, such as iodomethyl aryl sulfones .
- Methods of Application/Experimental Procedures : By using iodomethyl aryl sulfones, the preparation of γ-azidosulfones was easily achieved. These azidosulfones were then converted to homoallylic azides using a Julia–Kocienski olefination reaction .
- Results/Outcomes : The whole process is equivalent to the azidoalkenylation of terminal alkenes. This method provides a convenient alternative to traditional nucleophilic substitution approaches for the preparation of tertiary alkyl azides .
Application 2: Methylation Reagent
- Summary of the Application : Iodomethane, also called methyl iodide, is a chemical compound with the formula CH3I. It is related to methane by replacement of one hydrogen atom by an atom of iodine .
- Methods of Application/Experimental Procedures : Iodomethane is used in organic synthesis as a source of methyl groups .
- Results/Outcomes : The use of iodomethane as a methylation reagent can influence the bioavailability and stability of the drugs .
Application 3: Oxidation of Iodomethyl Compounds
- Summary of the Application : The oxidation of iodides into aldehydes and ketones is a common reaction in organic chemistry .
- Methods of Application/Experimental Procedures : The reaction involves the conversion of iodides into aldehydes and ketones .
- Results/Outcomes : The oxidation of 1-(iodomethyl)-4-methylbenzene was very efficient, with a yield of 92% .
properties
IUPAC Name |
2-(iodomethyl)-1,4-dioxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO2/c6-3-5-4-7-1-2-8-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQGIZUTLRNTBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376693 | |
Record name | 2-(iodomethyl)-1,4-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Iodomethyl)-1,4-dioxane | |
CAS RN |
64179-17-5 | |
Record name | 2-(iodomethyl)-1,4-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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